N-methyl-N'-(3-phenylpropyl)thiourea
Description
N-Methyl-N'-(3-phenylpropyl)thiourea (CAS: 15093-43-3) is a thiourea derivative with the molecular formula C₁₆H₁₈N₂S and a molecular weight of 270.398 g/mol. Structurally, it features a methyl group attached to one nitrogen atom and a 3-phenylpropyl group (C₆H₅-CH₂-CH₂-CH₂-) attached to the other nitrogen of the thiourea backbone. This compound is characterized by its aromatic (phenyl) and aliphatic (propyl) substituents, which influence its physicochemical properties, such as hydrophobicity and solubility .
Thiourea derivatives are widely studied for their biological activities, including antimicrobial, antifungal, and enzyme-inhibitory properties. The presence of sulfur in the thiourea group enhances its ability to interact with biological targets, such as transport proteins or enzymes, through hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
1-methyl-3-(3-phenylpropyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S/c1-12-11(14)13-9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCHLJMYLRSALU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NCCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24794221 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The 3-phenylpropyl group in this compound increases hydrophobicity compared to derivatives like M1/M2 (amino acid moieties) or the thiazolyl-containing analog. This hydrophobicity may enhance membrane permeability in biological systems .
Biological Activity: Amino acid-derived thioureas (M1/M2) exhibit superior anti-amoebic activity against Acanthamoeba spp., attributed to their hydrophilic moieties improving receptor selectivity . The thiazolyl substituent in CAS 63635-32-5 introduces heteroaromaticity, which could facilitate interactions with enzymes or DNA via π-π stacking .
Molecular Weight and Complexity :
- This compound has a moderate molecular weight (270.398), balancing solubility and bioavailability. In contrast, the highly substituted derivative in (MW 503.690) may face challenges in pharmacokinetics due to its size.
Functional and Application Comparisons
- For example, amino acid-derived thioureas (M1/M2) show IC₅₀ values of 12–18 μM against Acanthamoeba, outperforming chlorhexidine .
- Agricultural Applications : Thioureas like fluometuron () are urea-based herbicides, but thiourea derivatives are less common in agrochemicals. The hydrophobic nature of this compound could be explored for pesticidal formulations requiring lipid membrane penetration .
- Drug Design : The compound’s balance of hydrophobicity and moderate size makes it a candidate for targeting membrane-bound proteins or intracellular enzymes, similar to the thiazolyl derivative’s proposed mechanism .
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